Bis(2,3,4-trichlorophenyl) propanedioate

Antimicrobial Biofilm inhibition Enterococcus faecalis

Specifically source the 2,3,4-trichloro isomer to ensure reactivity in thermal cyclocondensation (150–250°C) with dinucleophiles. This isomer provides crystallographically validated coordinates (COD ID 2005015) for docking studies and demonstrates Enterococcus faecalis biofilm inhibition (IC₅₀ 125 μM). Do not substitute with the 2,4,6-isomer – isomer-dependent LogP, melting point, and solubility directly impact heterocyclic library synthesis and anti-tubercular lead optimization.

Molecular Formula C15H6Cl6O4
Molecular Weight 462.9 g/mol
CAS No. 66196-93-8
Cat. No. B14472450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(2,3,4-trichlorophenyl) propanedioate
CAS66196-93-8
Molecular FormulaC15H6Cl6O4
Molecular Weight462.9 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1OC(=O)CC(=O)OC2=C(C(=C(C=C2)Cl)Cl)Cl)Cl)Cl)Cl
InChIInChI=1S/C15H6Cl6O4/c16-6-1-3-8(14(20)12(6)18)24-10(22)5-11(23)25-9-4-2-7(17)13(19)15(9)21/h1-4H,5H2
InChIKeyAEYMFWDBCHRYBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis(2,3,4-trichlorophenyl) propanedioate CAS 66196-93-8: Chlorinated Malonate Ester Baseline Profile


Bis(2,3,4-trichlorophenyl) propanedioate (CAS 66196-93-8) is a fully chlorinated aryl malonate ester with the molecular formula C15H6Cl6O4 and molecular weight 462.9 g/mol [1]. As a member of the bis(trichlorophenyl) malonate isomer family, this compound features a unique 2,3,4-trichloro substitution pattern on each phenyl ring, which distinguishes it from the more extensively characterized 2,4,6-isomer (CAS 15781-70-1) . The compound participates in cyclocondensation reactions with dinucleophiles at elevated temperatures (150-250°C) to yield heterocyclic structures, functioning as an electrophilic malonate building block in organic synthesis [2].

Why Bis(2,3,4-trichlorophenyl) propanedioate Cannot Be Readily Substituted with Other Malonate Esters


Bis(trichlorophenyl) propanedioates are not interchangeable due to isomer-specific substitution patterns that govern both reactivity and physicochemical behavior. The 2,3,4-trichloro substitution pattern on the phenyl rings of this compound imparts distinct steric and electronic characteristics compared to the more common 2,4,6-isomer . The chlorine atom positions influence the electrophilicity of the malonate carbonyls, affecting cyclocondensation kinetics and regioselectivity when reacting with dinucleophiles [1]. Furthermore, different isomers exhibit divergent melting points, LogP values, and solubility profiles—parameters that critically impact reaction workup, purification, and formulation . Substituting one bis(trichlorophenyl) malonate isomer for another without validating the specific reactivity profile may lead to unexpected yields, altered product distributions, or failed synthetic sequences.

Bis(2,3,4-trichlorophenyl) propanedioate Quantitative Differentiation Evidence vs. Comparators


Antimicrobial Biofilm Inhibition Activity of Bis(2,3,4-trichlorophenyl) propanedioate

Bis(2,3,4-trichlorophenyl) propanedioate exhibits measurable antimicrobial activity against Enterococcus faecalis biofilm formation. This represents a functional differentiation from the 2,4,6-isomer, for which antimicrobial activity data is not reported in comparable assays [1]. While the observed potency is modest, the activity confirms that the 2,3,4-substitution pattern confers biological accessibility not observed with other trichlorophenyl malonate isomers under equivalent screening conditions.

Antimicrobial Biofilm inhibition Enterococcus faecalis

Synthetic Utility as a Reactant for Heterocyclic Compound Libraries

Bis(2,3,4-trichlorophenyl) propanedioate is specified as a reactant for the synthesis of N-chloroheterocyclic antimicrobials, β-amino alcohol inhibitors of the antitubercular target N-acetyltransferase, and second-generation selective inhibitors of hepatitis C virus NS3 serine protease . These applications are documented for the 2,3,4-isomer specifically, whereas the 2,4,6-isomer is primarily cited as an orally active human leukocyte elastase (HLE) inhibitor scaffold for chronic obstructive pulmonary disease and related inflammatory conditions . This divergence in cited therapeutic applications reflects isomer-dependent synthetic utility.

Medicinal chemistry Heterocyclic synthesis Antiviral

Crystallographic Database Registration and Structural Characterization

Bis(2,3,4-trichlorophenyl) propanedioate has been deposited in the Crystallography Open Database (COD ID: 2005015) with associated crystallographic data [1]. This structural characterization provides verified bond lengths, angles, and packing information specific to the 2,3,4-isomer. In contrast, the 2,4,6-isomer lacks an equivalent COD entry, limiting the availability of definitive solid-state structural data for that isomer [2]. The availability of crystallographic coordinates for the 2,3,4-isomer facilitates computational docking studies and structure-based design efforts that require accurate three-dimensional molecular representations.

X-ray crystallography Structural chemistry Crystallographic database

Bis(2,3,4-trichlorophenyl) propanedioate: Validated Research and Industrial Application Scenarios


Antiviral and Antitubercular Medicinal Chemistry Programs

Research groups pursuing hepatitis C virus NS3 serine protease inhibitors or N-acetyltransferase inhibitors for tuberculosis should source bis(2,3,4-trichlorophenyl) propanedioate as a specified synthetic building block. The compound is documented as a reactant for preparing β-amino alcohol derivatives with antitubercular activity and second-generation HCV protease inhibitors . This application is specific to the 2,3,4-isomer and does not extend to the 2,4,6-isomer based on current literature .

Antimicrobial Biofilm Screening Campaigns

For high-throughput screening initiatives targeting Enterococcus faecalis biofilm inhibition, the 2,3,4-isomer demonstrates measurable activity with an IC50 of 125 μM, whereas comparable data for the 2,4,6-isomer is absent from public databases [1]. Researchers should procure the 2,3,4-isomer when biofilm inhibition is a primary endpoint.

Structure-Based Drug Design and Molecular Modeling

Computational chemists requiring experimentally validated three-dimensional coordinates for bis(trichlorophenyl) malonates should select the 2,3,4-isomer, which has crystallographic data deposited in the Crystallography Open Database (COD ID 2005015) [2]. This structural information enables accurate docking and pharmacophore modeling that cannot be reliably performed with the structurally uncharacterized 2,4,6-isomer.

Heterocyclic Library Synthesis via Cyclocondensation

Organic synthesis laboratories preparing six-membered heterocyclic libraries through malonate cyclocondensation chemistry can utilize bis(2,3,4-trichlorophenyl) propanedioate as a reactive electrophilic partner. The compound participates in thermal condensation reactions (150-250°C) with dinucleophiles to yield heterocyclic scaffolds [3]. The 2,3,4-substitution pattern offers distinct steric and electronic properties that may influence regioselectivity compared to the 2,4,6-isomer .

Technical Documentation Hub

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